molecular formula C12H10FN5O2 B15159727 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- CAS No. 848859-45-0

1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-

Cat. No.: B15159727
CAS No.: 848859-45-0
M. Wt: 275.24 g/mol
InChI Key: YHLKDRKLKDYREE-UHFFFAOYSA-N
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Description

This compound belongs to the aromatic azo dye family, characterized by an azo (-N=N-) group linking a benzenediamine core to a substituted phenyl ring. Its specific structure includes a 1,3-benzenediamine backbone with a 2-fluoro-5-nitrophenylazo substituent at the 4-position. The fluorine and nitro groups are electron-withdrawing, influencing electronic properties, solubility, and stability.

Properties

CAS No.

848859-45-0

Molecular Formula

C12H10FN5O2

Molecular Weight

275.24 g/mol

IUPAC Name

4-[(2-fluoro-5-nitrophenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C12H10FN5O2/c13-9-3-2-8(18(19)20)6-12(9)17-16-11-4-1-7(14)5-10(11)15/h1-6H,14-15H2

InChI Key

YHLKDRKLKDYREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-fluoro-5-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,3-benzenediamine under alkaline conditions to yield the final azo compound .

Chemical Reactions Analysis

1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can bind to proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities with analogous azo dyes:

Compound Name (CAS RN) Substituents on Phenyl Ring Molecular Formula Key Properties/Applications Toxicity Data
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- 2-fluoro, 5-nitro C₁₂H₉FN₄O₂ Presumed high stability due to EWG* Limited data; potential NOx emission upon decomposition
Solvent Orange 3 (495-54-5) Phenyl (no substituents) C₁₂H₁₂N₄ Solvent dye; moderate polarity Not explicitly reported
4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine (77-41-8) 2-methylphenyl, 4-methyl C₁₄H₁₆N₄ Industrial use; mutagenic Mutagenic in vitro (500 ng/well in rat liver assays)
1,3-Benzenediamine, 4-((2-chloro-4-nitrophenyl)azo)- (91782-32-0) 2-chloro, 4-nitro C₁₂H₉ClN₄O₂ Alkylated derivatives for specialized dyes Not specified

*EWG: Electron-withdrawing group

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The target compound’s fluorine and nitro groups enhance resonance stabilization and may improve lightfastness compared to methyl-substituted analogs like CAS 77-41-8, which are less stable but more lipophilic .
  • Chloro vs. fluoro substituents : The chloro-nitro derivative (CAS 91782-32-0) shares similar electronic effects but may exhibit higher toxicity due to chlorine’s metabolic persistence .

Toxicity and Environmental Impact

  • Mutagenicity : Methyl-substituted analogs (e.g., CAS 77-41-8) show mutagenic activity in microbial and mammalian cell assays, likely due to metabolic activation of the azo bond . The fluorine substituent in the target compound may reduce such activation, though direct evidence is lacking.
  • Decomposition hazards: All azo dyes release toxic NOx gases upon thermal decomposition, as noted for CAS 77-41-8 .

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